2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034586-30-4
VCID: VC4846467
InChI: InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22)
SMILES: COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC
Molecular Formula: C19H25NO4S
Molecular Weight: 363.47

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

CAS No.: 2034586-30-4

Cat. No.: VC4846467

Molecular Formula: C19H25NO4S

Molecular Weight: 363.47

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide - 2034586-30-4

Specification

CAS No. 2034586-30-4
Molecular Formula C19H25NO4S
Molecular Weight 363.47
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide
Standard InChI InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22)
Standard InChI Key BKGDEQNZBTWERX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC

Introduction

Synthesis Pathways

While specific synthesis details for this compound are not readily available in the provided sources, general methods for similar amides can be inferred:

  • Precursor Preparation:

    • Synthesize or procure 3,4-dimethoxyphenylacetic acid as the starting material.

    • Prepare an intermediate containing the thiophene ring and hydroxyalkyl chain.

  • Amide Bond Formation:

    • Use coupling agents like carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group of 3,4-dimethoxyphenylacetic acid.

    • React with an amine derivative containing the thiophene and hydroxyalkyl chain to form the desired amide.

  • Purification and Characterization:

    • Purify the product using recrystallization or chromatography techniques.

    • Confirm structure using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry (LC-MS).

Biological Activity

Compounds containing similar structural motifs (dimethoxyphenyl groups and thiophene rings) have shown:

  • Antitumor Activity: Thiophene derivatives have been reported as antiproliferative agents targeting cancer cells .

  • Anti-inflammatory Properties: Phenylacetamides often exhibit anti-inflammatory effects through enzyme inhibition pathways .

Drug Design

The combination of hydrophilic (hydroxy group) and lipophilic (dimethoxyphenyl and thiophene) regions in this molecule suggests it could serve as a lead compound for:

  • Enzyme inhibitors (e.g., lipoxygenase or cyclooxygenase).

  • Receptor modulators in neurological or cardiovascular systems.

Data Table: Comparison with Related Compounds

PropertyCompound A (Target)Compound B Compound C
Molecular FormulaC17H23NO4SC15H20N2O2SC14H18N2O3S
Key Functional GroupsDimethoxyphenyl, Thiophene, Hydroxyalkyl, AmideDimethylpyrazole, ThiadiazoleDimethoxyphenylethyl, Cyano-thiophene
Reported ActivityUnknownAnti-inflammatoryAntitumor
Synthesis ComplexityModerateModerateSimple

Research Gaps and Future Directions

While structural analogs of this compound have demonstrated promising biological activities, further research is needed to:

  • Develop a cost-effective synthesis protocol for this specific compound.

  • Evaluate its pharmacokinetics and pharmacodynamics through in vitro and in vivo studies.

  • Explore its potential as a scaffold for drug development by modifying functional groups.

This article highlights the potential significance of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide in medicinal chemistry but underscores the need for experimental validation to confirm its utility.

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